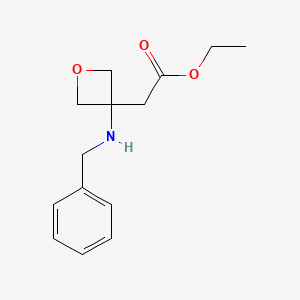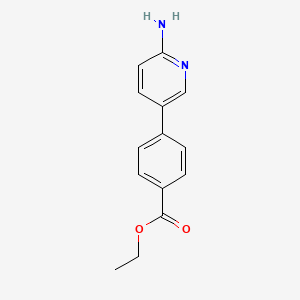![molecular formula C8H6N2 B594726 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) CAS No. 126877-33-6](/img/new.no-structure.jpg)
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) is a heterocyclic compound with the molecular formula C8H6N2 It is characterized by a fused ring structure that includes a pyrrole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production. The exact industrial methods are often kept confidential by manufacturers .
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,4-c]pyridine compounds .
Scientific Research Applications
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in glucose metabolism, thereby reducing blood glucose levels. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) include other pyrrolo[3,4-c]pyridine derivatives and related heterocyclic compounds.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic benefits make it a compound of significant interest .
Properties
CAS No. |
126877-33-6 |
|---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
4,8-diazatricyclo[5.2.1.02,6]deca-1(9),2(6),4,7-tetraene |
InChI |
InChI=1S/C8H6N2/c1-5-2-10-8(1)7-4-9-3-6(5)7/h2,4H,1,3H2 |
InChI Key |
KFJHFMWYZCQPGB-UHFFFAOYSA-N |
SMILES |
C1C2=CN=C1C3=C2CN=C3 |
Canonical SMILES |
C1C2=CN=C1C3=C2CN=C3 |
Synonyms |
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)




